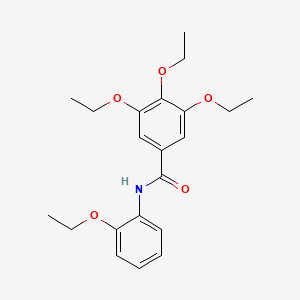
3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide
Descripción general
Descripción
3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, also known as TEPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. TEPEB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide is not fully understood. However, it is believed that 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide exerts its therapeutic effects by modulating various signaling pathways. For instance, 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and physiological effects:
3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has also been found to reduce oxidative stress and improve mitochondrial function. Moreover, 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has been found to be stable under various conditions, making it suitable for long-term storage. However, 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has not been extensively studied in humans, and its safety profile is not well established.
Direcciones Futuras
3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide research include:
1. Investigating the safety and efficacy of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide in humans.
2. Exploring the potential of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Studying the mechanism of action of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide in more detail to identify potential therapeutic targets.
4. Investigating the potential of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide as a chemotherapeutic agent for the treatment of various types of cancer.
5. Developing new formulations of 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide with improved solubility and bioavailability.
Conclusion:
3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide is a promising compound that has shown potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has been found to exhibit a wide range of biological activities. Further research is needed to explore its full potential and to establish its safety profile.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has also been shown to have neuroprotective effects and can improve cognitive function. Moreover, 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide has been found to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-24-17-12-10-9-11-16(17)22-21(23)15-13-18(25-6-2)20(27-8-4)19(14-15)26-7-3/h9-14H,5-8H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHSEIIZHZQVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



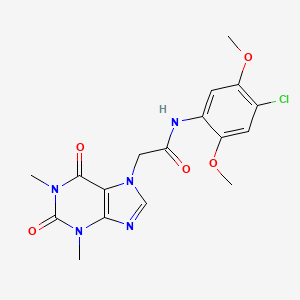
![ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B3459296.png)

![7-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459320.png)
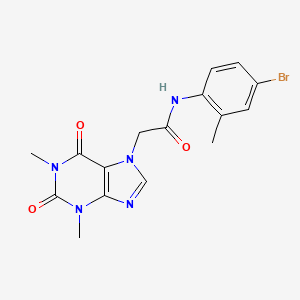
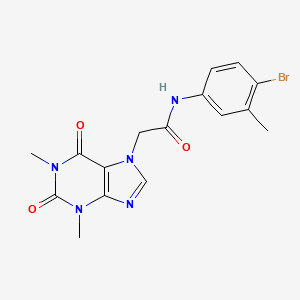

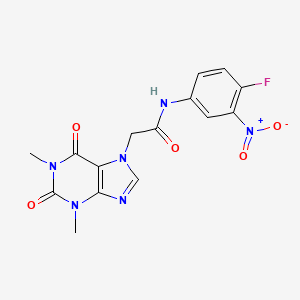
![methyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B3459344.png)
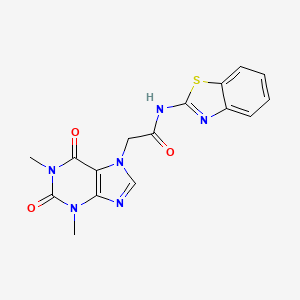
![3,4,5-triethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3459357.png)
![N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3459365.png)

